

# Application Notes and Protocols: Investigating Root Hair Elongation with TIS108

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Compound of Interest		
Compound Name:	TIS108	
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## Introduction

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2][3] **TIS108** is a triazole-type chemical inhibitor specifically designed to block the biosynthesis of strigolactones.[1][2][4] By creating a temporary and reversible strigolactone-deficient state, **TIS108** serves as a powerful pharmacological tool to investigate the physiological functions of SLs. One of its key applications is in the study of root development, particularly the elongation of root hairs.[1][2] In wild-type plants like Arabidopsis thaliana, treatment with **TIS108** phenocopies SL-deficient mutants, leading to repressed root hair elongation and increased shoot branching.[1][4] These effects can be reversed by the coapplication of a synthetic strigolactone analog, GR24, confirming the specificity of **TIS108**'s action.[1][4] These application notes provide a detailed overview and protocols for using **TIS108** to investigate the role of strigolactones in root hair elongation.

## **Mechanism of Action**

**TIS108** functions by inhibiting the production of endogenous strigolactones. The biosynthesis of SLs is a multi-step enzymatic pathway that begins with β-carotene.[1] While the precise target of **TIS108** is not definitively confirmed, as a triazole derivative, it is proposed to inhibit a key cytochrome P450 monooxygenase, MAX1, or its homologs.[1] MAX1 is a critical enzyme that catalyzes a late step in the SL biosynthesis pathway, converting carlactone into bioactive

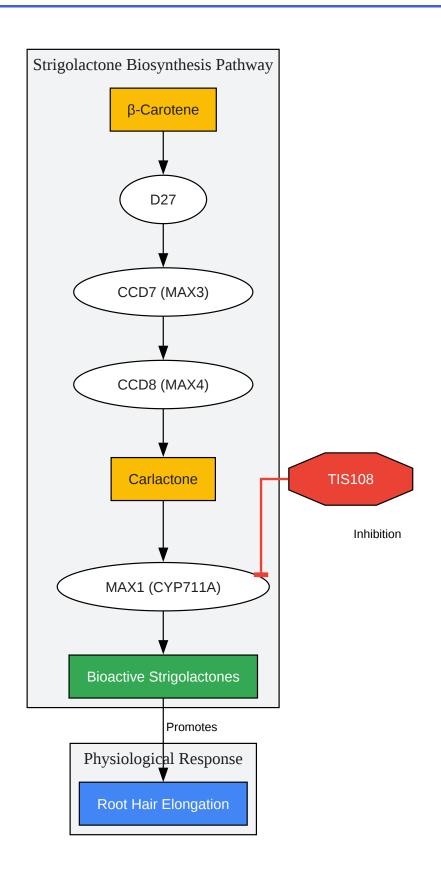


# Methodological & Application

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strigolactones.[1] By blocking this step, **TIS108** effectively reduces the levels of endogenous SLs, leading to observable phenotypes associated with SL deficiency.[2] This inhibition triggers a feedback mechanism, often resulting in the upregulation of earlier pathway genes such as MAX3 and MAX4.[1][4]





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Caption: Proposed mechanism of **TIS108** in the strigolactone biosynthesis pathway.



# **Data Presentation**

The application of **TIS108** has quantifiable effects on plant phenotype, particularly on root hair length and shoot branching. The data below, derived from studies on Arabidopsis thaliana, summarizes these effects.

Treatment Condition	Average Root Hair Length (Relative to Control)	Average Number of Rosette Branches (Relative to Control)	Reference Phenotype
Wild-Type (Control)	100%	100%	Wild-Type
Wild-Type + TIS108 (1-3 μΜ)	Suppressed / Shorter	Increased	SL-Deficient Mutant (e.g., max1, max4)
SL-Deficient Mutant (e.g., max4)	Suppressed / Shorter	Increased	-
Wild-Type + TIS108 + GR24 (5 μM)	Rescued to Wild-Type Levels	Rescued to Wild-Type Levels	Wild-Type

Note: This table provides a qualitative summary based on published findings.[1][4] Absolute values will vary based on specific experimental conditions, plant age, and growth medium.

# Experimental Protocols Protocol 1: In Vitro Assay of TIS108 Effect on Root Hair Elongation

This protocol details the treatment of Arabidopsis thaliana seedlings grown on agar plates to observe the effect of **TIS108** on root hair development.

#### Materials:

- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium including vitamins



- Sucrose
- Phytagel or Agar
- Petri dishes (square or round)
- TIS108 stock solution (e.g., 10 mM in DMSO)
- GR24 stock solution (e.g., 5 mM in DMSO)
- DMSO (Dimethyl sulfoxide)
- Sterile water
- Microscope with camera (dissecting or compound)
- Image analysis software (e.g., ImageJ/Fiji)

#### Procedure:

- Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with Tween-20 for 10 minutes, and 4-5 rinses with sterile water).
- Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (e.g., 0.5X MS, 1% sucrose, 0.8% agar, pH 5.7).
- Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
- Germination and Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Standard conditions are 22°C with a 16-hour light/8-hour dark cycle.
- Treatment Preparation: Prepare MS agar plates containing the desired final concentrations of TIS108. A dose-response curve (e.g., 0.5 μM, 1 μM, 3 μM, 5 μM TIS108) is recommended. For the rescue experiment, prepare plates with 3 μM TIS108 and 5 μM GR24. Always include a mock control plate containing the same concentration of DMSO as the highest treatment concentration.



- Seedling Transfer: After 4-5 days of growth, carefully transfer seedlings of uniform size from the initial plates to the treatment plates.
- Incubation: Return the treatment plates to the growth chamber for an additional 5-7 days.
- Imaging:
  - Excise a section of the root from the primary root tip upwards.
  - Mount the root section on a microscope slide in a drop of water.
  - Using a microscope, capture clear images of the root hair zone. It is crucial to focus on a consistent region of the root (e.g., 1-2 cm from the root tip) across all samples.
- Data Analysis:
  - Use image analysis software like ImageJ to measure the length of individual root hairs.
  - For each root, measure at least 20-30 individual root hairs from the specified region to calculate an average length.
  - Analyze at least 10-15 seedlings per treatment condition.
  - Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significant differences between treatments.

# Protocol 2: Rescue Experiment with Synthetic Strigolactone (GR24)

This experiment is critical to demonstrate that the observed effects of **TIS108** are specifically due to the inhibition of SL biosynthesis.

Procedure: This protocol follows the same steps as Protocol 1, with the key difference being the composition of the treatment plates.

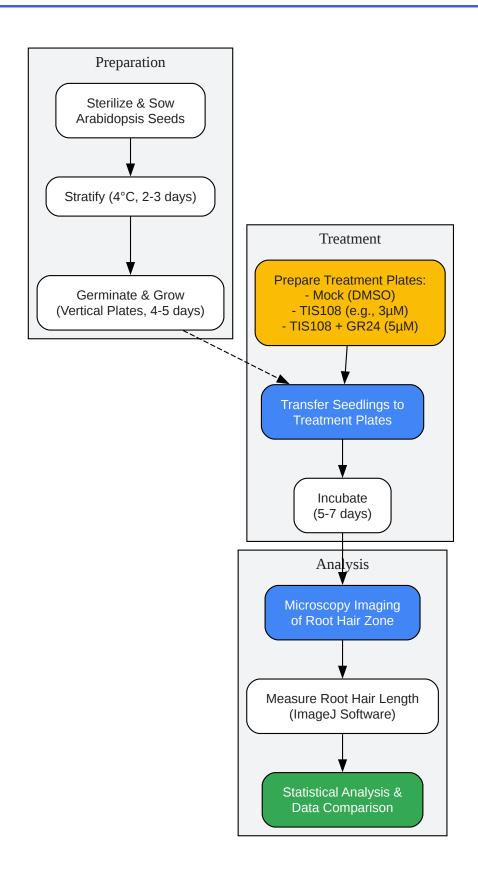
- Prepare four sets of treatment plates:
  - Control (Mock): MS agar + DMSO.



- TIS108 Treatment: MS agar + desired concentration of TIS108 (e.g., 3 μM).
- GR24 Control: MS agar + 5 μM GR24.
- Rescue: MS agar + 3 μM TIS108 + 5 μM GR24.
- Follow steps 1-4 and 6-9 from Protocol 1.
- Expected Outcome: The repressed root hair elongation phenotype observed in the TIS108
  treatment should be partially or fully restored to control levels in the "Rescue" treatment. The
  GR24 control may show slightly enhanced root hair elongation compared to the mock
  control.[6]

# **Visualization of Experimental Workflow**





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Caption: Experimental workflow for analyzing the effect of **TIS108** on root hair elongation.



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